molecular formula C19H18N2O4 B289714 3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide

3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B289714
M. Wt: 338.4 g/mol
InChI Key: KDVVELTYOWGAFG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-quinolin-8-ylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions, and a quinolin-8-yl group attached to the nitrogen atom of the amide. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amide group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamamide: Shares the trimethoxybenzene core but differs in the amide substituent.

    3,4,5-Trimethoxyphenethylamine: Contains the trimethoxybenzene core with an ethylamine substituent.

    3,4,5-Trimethoxyamphetamine: Similar core structure with an amphetamine substituent.

Uniqueness

3,4,5-Trimethoxy-N-quinolin-8-ylbenzamide is unique due to the presence of the quinolin-8-yl group, which imparts distinct biological activity compared to other trimethoxybenzene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H18N2O4/c1-23-15-10-13(11-16(24-2)18(15)25-3)19(22)21-14-8-4-6-12-7-5-9-20-17(12)14/h4-11H,1-3H3,(H,21,22)

InChI Key

KDVVELTYOWGAFG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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